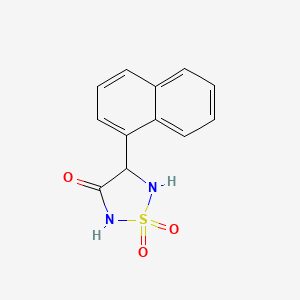

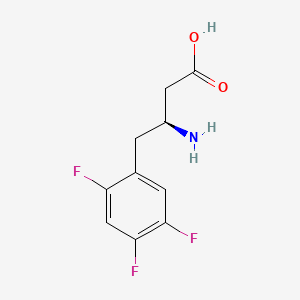

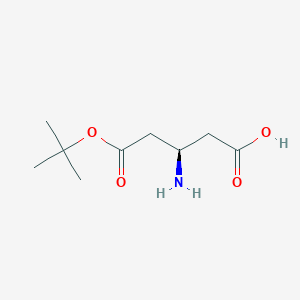

(R)-3-Fmoc-氨基-5-(羧甲基)-2,3-二氢-1,5-苯并噻嗯-4(5H)-酮

描述

Carboxymethyl derivatives are commonly used in organic chemistry. They are often synthesized by introducing carboxymethyl groups (-CH2-COOH) to some of the hydroxyl groups of the base molecule .

Synthesis Analysis

Carboxymethyl derivatives can be synthesized by reacting the base molecule with chloroacetic acid in an alkali-catalyzed reaction . The polar carboxyl groups render the molecule soluble and chemically reactive .Molecular Structure Analysis

A carboxyl group consists of a carbon atom double-bonded to an oxygen atom and singly bonded to a hydroxyl group (-OH). This structure is common in carboxylic acids .Chemical Reactions Analysis

Carboxyl groups can ionize by releasing the hydrogen atom (proton) from their “-OH” group. As a result of the double-bonded oxygen (an electronegative atom) to a carbon molecule, the polarity of the bond increases .Physical And Chemical Properties Analysis

Compounds containing carboxyl groups typically have hydrophilic centers, resulting in high melting points and boiling points .科学研究应用

固相合成应用

施瓦茨、图梅尔蒂和加洛普(1999)的一项研究开发了光学纯形式的3,5-二取代1,5-苯并噻嗯-4(5H)-酮的固相合成路线。该合成涉及多个步骤,包括SNAr反应、二氯化锡介导的硝基还原、还原烷基化和环化,导致形成N(5)-烷基化1,5-苯并噻嗯-4-酮。最后一步包括Fmoc去除和与羧酸或异氰酸酯反应以引入各种官能团(施瓦茨、图梅尔蒂和加洛普,1999)。

合成与生物学评估

井上等人(1997)合成了具有各种取代基的2,3-二氢-1,5-苯并噻嗯-4(5H)-酮,并研究了它们的血管扩张、降压和抑制血小板聚集的活性。该研究重点关注了这些化合物作为血小板聚集抑制剂的潜在药理学应用(井上等,1997)。

合成方法学进展

Vezina-Dawod等人(2017)报道了一种使用多组分缩合/环化策略快速高效的两步合成多取代1,4-苯并二氮杂嗯-3-酮和1,5-苯并二氮杂辛-4-酮的方法。该方法涉及使用Nα-Fmoc-氨基酸,展示了合成包括苯并噻嗯酮在内的复杂杂环化合物的多功能性和效率(Vezina-Dawod等,2017)。

安全和危害

未来方向

属性

IUPAC Name |

2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5S/c29-24(30)13-28-22-11-5-6-12-23(22)34-15-21(25(28)31)27-26(32)33-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20-21H,13-15H2,(H,27,32)(H,29,30)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPKFSSJWQVUQI-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C2S1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N(C2=CC=CC=C2S1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B3179961.png)

![2-(Bromomethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3179973.png)

![6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B3179978.png)

![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3179986.png)